1,2,5,8-Dithiadiazecine, octahydro-3,3,6,6,10,10-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,8-Dithiadiazecine, octahydro-3,3,6,6,10,10-hexamethyl- is a chemical compound with the molecular formula C12H26N2S2 and a molecular weight of 262.48 g/mol . This compound is characterized by its unique structure, which includes sulfur and nitrogen atoms within a diazecine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,5,8-Dithiadiazecine, octahydro-3,3,6,6,10,10-hexamethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various halogenating agents
Properties
CAS No. |
102059-22-3 |
---|---|
Molecular Formula |
C12H26N2S2 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
3,3,6,6,10,10-hexamethyl-1,2,5,8-dithiadiazecane |
InChI |
InChI=1S/C12H26N2S2/c1-10(2)7-13-8-11(3,4)15-16-12(5,6)9-14-10/h13-14H,7-9H2,1-6H3 |
InChI Key |
XNGPQHNGJWOYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(SSC(CN1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.